Melting Point Separation from Mono-Halogenated Acetanilides
N-(4-Chloro-3-fluorophenyl)acetamide exhibits a melting point of 146 °C, which is 32–33 °C lower than N-(4-chlorophenyl)acetamide (178–179 °C) and 63 °C higher than N-(3-fluorophenyl)acetamide (83 °C) . This intermediate value reflects the combined influence of chlorine (promoting lattice stabilization) and fluorine (disrupting crystal packing via reduced polarizability), providing a characteristic thermal fingerprint that distinguishes this compound from mono-substituted analogs during differential scanning calorimetry (DSC) analysis [1][2].
| Evidence Dimension | Melting point (crystalline solid, experimental) |
|---|---|
| Target Compound Data | 146 °C |
| Comparator Or Baseline | N-(4-Chlorophenyl)acetamide: 178–179 °C; N-(3-Fluorophenyl)acetamide: 83 °C |
| Quantified Difference | Δ = –32 to –33 °C vs. 4-Cl analog; Δ = +63 °C vs. 3-F analog |
| Conditions | Static capillary method; CAS Common Chemistry and ChemicalBook reported values |
Why This Matters
Melting point is a critical identity and purity criterion for procurement specifications; a deviation >5 °C from 146 °C indicates wrong isomer or inadequate purity, directly affecting downstream synthetic reproducibility.
- [1] CAS Common Chemistry. (2024). N-(4-Chlorophenyl)acetamide (CAS 539-03-7). Melting Point: 178–179 °C. View Source
- [2] CAS Common Chemistry. (2024). N-(3-Fluorophenyl)acetamide (CAS 351-28-4). Melting Point: 83 °C. View Source
